![molecular formula C24H23F3N6 B3004242 7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 900889-67-0](/img/structure/B3004242.png)
7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines involves the refluxing of amino-pyrazoles with trifluoromethyl-β-diketones in ethanol. This process yields a series of compounds with varying substituents, which are then characterized using NMR and IR spectral data. In one instance, an intermediate compound was isolated and characterized by performing the reaction in dichloromethane (DCM) at -15°C . Another synthesis approach involves the condensation of hydroxy-methyl pyranone with amino-triazole in refluxing alcohol, followed by reactions with hydrazine hydrate and o-phenylenediamines to yield benzimidazolylmethyl-triazolopyrimidines, with structures confirmed by NMR and Mass Spectroscopy .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are determined using various spectroscopic techniques. NMR (1H, 13C, and 19F) and IR spectral data are used to assign the structures of the pyrazolopyrimidines . Similarly, the structures of the benzimidazolylmethyl-triazolopyrimidines are elucidated through 1H, 13C NMR, and Mass Spectroscopy, which provide detailed information about the molecular framework and substituent positions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step and involve condensation, refluxing, and cyclocondensation processes. The reactions are carefully controlled to yield the desired products, and in some cases, intermediates are isolated and characterized to understand the reaction pathways better . The tautomeric preferences of the compounds are also established using 2D NOESY experiments, which help in understanding the dynamic behavior of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their structural data and biological activity. For instance, the anti-inflammatory activity of the pyrazolopyrimidines is assessed using the Carrageenan-induced rat paw edema assay, with one compound showing comparable activity to the standard drug Indomethacin . The antimicrobial activity is evaluated in vitro against various bacteria and fungi, with some compounds showing promising results . The antiproliferative activity of fluorinated triazolopyrimidines is tested against different cancer cell lines, indicating that the activity is realized through mechanisms other than DHFR inhibition .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential anticancer properties . Given the wide range of biological and pharmacological activities of pyrimidine derivatives, there is significant potential for the development of more potent and efficacious drugs with a pyrimidine scaffold .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the kinase’s ATP-binding pocket, preventing ATP from binding and thus stopping the kinase’s activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . This results in the inhibition of cell growth and proliferation, particularly in cancer cells .
Propiedades
IUPAC Name |
7-(4-benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N6/c1-17-16-20(33-23(28-17)29-22(30-33)24(25,26)27)31-12-14-32(15-13-31)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16,21H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDSYQOUFRJUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)
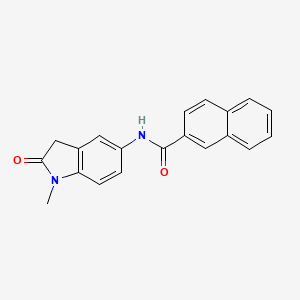
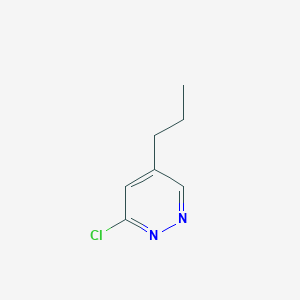
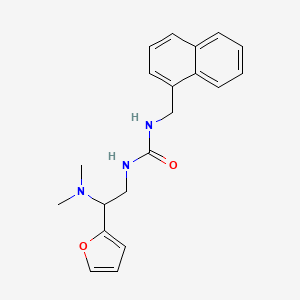
![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)
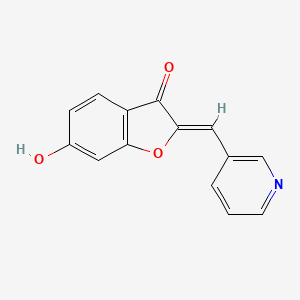
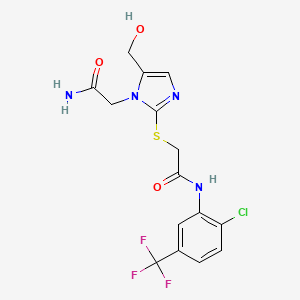
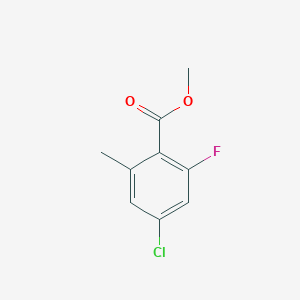

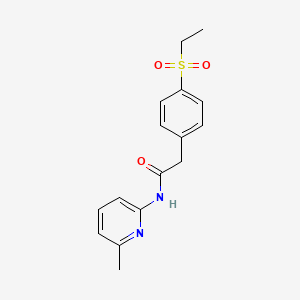
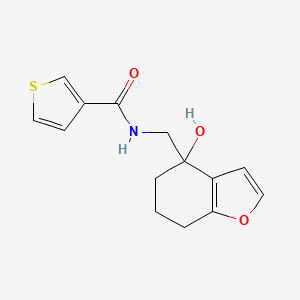
![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)
![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)